molecular formula C8H12Cl4O2 B13950695 Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester CAS No. 63867-10-7

Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester

Cat. No.: B13950695
CAS No.: 63867-10-7
M. Wt: 282.0 g/mol
InChI Key: VCWJEHDQXIPHQM-UHFFFAOYSA-N
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Description

Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester is a chemical compound with the molecular formula C8H11Cl3O2 It is an ester derivative of butyric acid, characterized by the presence of chloro and trichloroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester typically involves the esterification of butyric acid derivatives with trichloroethanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as catalysts. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid derivatives and trichloroethanol.

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation and Reduction: The ester can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Typically involves water and a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Substitution: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Hydrolysis: Butyric acid derivatives and trichloroethanol.

    Substitution: Various substituted butyric acid derivatives.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester involves its interaction with cellular components. The ester can be hydrolyzed to release butyric acid derivatives, which may exert biological effects by modulating gene expression and cellular signaling pathways. The chloro and trichloroethyl groups may also interact with specific molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Butyric acid, 2-chloro-3-oxo-, ethyl ester: Another ester derivative of butyric acid with similar chemical properties.

    Ethyl butyrate: An ester with a fruity odor, commonly used in flavorings and fragrances.

    2,2,2-Trichloroethyl chloroformate: A related compound used in organic synthesis.

Uniqueness

Butyric acid, 2-chloro-2-ethyl-, trichloroethyl ester is unique due to the presence of both chloro and trichloroethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

63867-10-7

Molecular Formula

C8H12Cl4O2

Molecular Weight

282.0 g/mol

IUPAC Name

2,2,2-trichloroethyl 2-chloro-2-ethylbutanoate

InChI

InChI=1S/C8H12Cl4O2/c1-3-7(9,4-2)6(13)14-5-8(10,11)12/h3-5H2,1-2H3

InChI Key

VCWJEHDQXIPHQM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OCC(Cl)(Cl)Cl)Cl

Origin of Product

United States

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